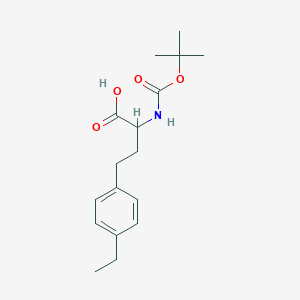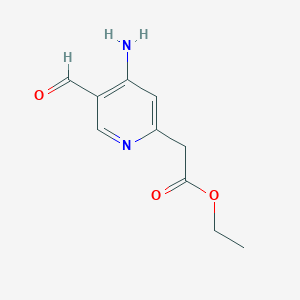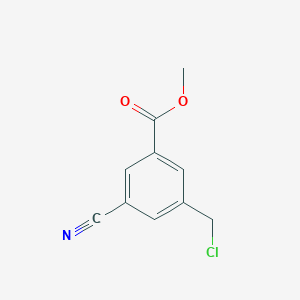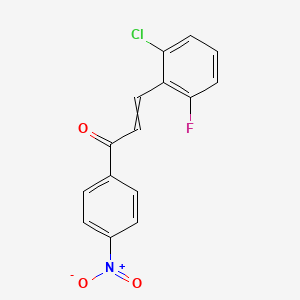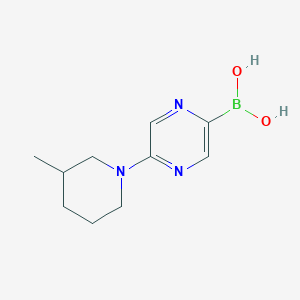
5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid: is an organic compound with the molecular formula C10H16BN3O2 and a molecular weight of 221.06394 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both a pyrazine ring and a piperidine ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid typically involves the reaction of 3-methylpiperidine with pyrazine-2-boronic acid under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate or sodium hydroxide in organic solvents.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Piperazine derivatives.
Substitution: Biaryl or bialkyl compounds.
Scientific Research Applications
Chemistry: 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmaceuticals, including potential drug candidates for treating diseases such as cancer and bacterial infections .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, insecticides, and fungicides. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the production of these compounds .
Mechanism of Action
The primary mechanism of action of 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid involves its participation in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Pyrazine-2-boronic acid: Lacks the piperidine ring, making it less versatile in certain synthetic applications.
3-Methylpiperidine: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Piperazine-2-boronic acid: Contains a piperazine ring instead of a pyrazine ring, leading to different reactivity and applications.
Uniqueness: 5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a pyrazine ring and a piperidine ring, along with the boronic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H16BN3O2 |
|---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
[5-(3-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O2/c1-8-3-2-4-14(7-8)10-6-12-9(5-13-10)11(15)16/h5-6,8,15-16H,2-4,7H2,1H3 |
InChI Key |
LDFHESCYFKCMOC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=N1)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


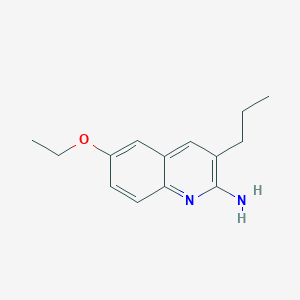
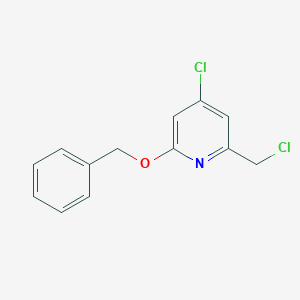
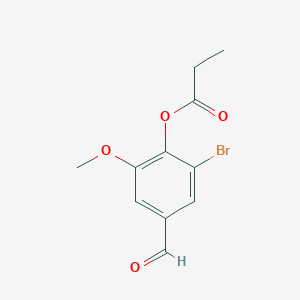


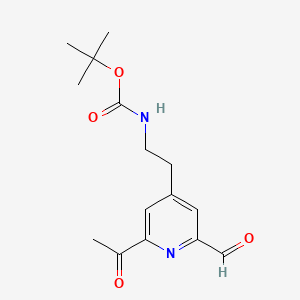
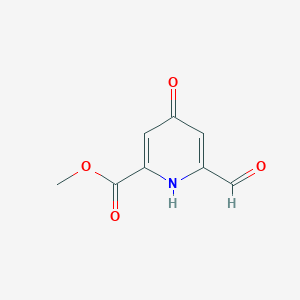
![2-[(chloroacetyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14857677.png)
![2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B14857684.png)
